Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-6-11(7-10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRCBFCJHGLEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group may facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction is crucial for understanding its therapeutic potential.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
2. Antioxidant Properties
Research has suggested that this compound may possess antioxidant activities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have demonstrated that it can significantly reduce tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Tyrosinase Inhibition : In a study assessing various analogs for their tyrosinase inhibitory activities, this compound was found to exhibit a competitive inhibition profile with an IC50 value indicating significant potency compared to standard inhibitors like kojic acid .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multiple bacterial strains. The compound displayed effective inhibition at low concentrations, suggesting its potential use in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇NO₄S | Different substitution pattern affecting biological activity |
| Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇NO₄S | Similar structure; varying phenolic substitution impacting properties |
| Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | C₁₀H₁₁Cl₂NO₄S | Chlorine substituents influencing biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432007-40-4)
- Substituents : 3,4-dichlorophenyl and methylsulfonyl groups.
- Molecular Formula: C₁₀H₁₁Cl₂NO₄S | Molecular Weight: 312.17 g/mol.
- Purity : ≥97% (manufactured under ISO standards) .
- Applications : Serves as a critical intermediate in pharmaceutical synthesis. The dichlorophenyl group increases electronegativity and may enhance binding affinity in target receptors compared to dimethylphenyl analogs.
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8)
- Substituents : 3,4-dimethoxyphenyl and 4-methylphenylsulfonyl groups.
- Molecular Formula: C₁₈H₂₁NO₆S | Molecular Weight: 379.4 g/mol.
- Purity : 95% (discontinued commercial availability) .
- Key Differences: The methoxy groups improve solubility in polar solvents compared to methyl or chloro substituents.
Agrochemical Analogs (Pesticide Compounds)
Several structurally related N-substituted glycinates are employed as pesticides, though their substituents differ significantly:
- Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea): A urea herbicide with a chloro-methylphenyl group .
- Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine): Features a dimethylphenyl group but includes an acetyl-alanine backbone for fungicidal activity .
- Comparison Insight : The absence of urea or alanine moieties in Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate suggests divergent biological targets compared to these agrochemicals.
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects: Halogen vs. Alkyl Groups: Dichlorophenyl analogs exhibit higher electronegativity, favoring interactions with electron-deficient biological targets. Methoxy vs. Methyl: Methoxy substituents (e.g., in CAS 359027-98-8) increase solubility but may reduce metabolic stability due to oxidative demethylation pathways .
- Sulfonyl Group Variations : The methylsulfonyl group in the target compound offers a balance between steric bulk and electronic effects, whereas 4-methylphenylsulfonyl groups (CAS 359027-98-8) introduce greater hydrophobicity .
Notes and Limitations
- Comparisons rely on structurally related compounds, emphasizing the need for targeted experimental studies to confirm physicochemical and pharmacological properties.
- Commercial availability varies; some analogs (e.g., CAS 359027-98-8) are discontinued, highlighting challenges in sourcing comparable derivatives .
Preparation Methods
Sulfonylation of 3,4-Dimethylaniline
The first step involves the reaction of 3,4-dimethylaniline with methylsulfonyl chloride to form the intermediate N-(3,4-dimethylphenyl)methanesulfonamide . This reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in methylsulfonyl chloride.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
- Temperature : 0–25°C (room temperature).
- Time : 2–4 hours.
The reaction achieves near-quantitative yields (>95%) under optimized conditions, with the sulfonamide intermediate isolated via aqueous workup and recrystallization.
Alkylation with Methyl Bromoacetate
The sulfonamide intermediate undergoes alkylation with methyl bromoacetate to introduce the glycinate moiety. This step requires deprotonation of the sulfonamide nitrogen to enhance nucleophilicity, followed by nucleophilic substitution at the bromoacetate’s α-carbon.
Reaction Conditions :
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C.
- Time : 6–12 hours.
The alkylation step typically yields 70–85% of the target compound, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times and byproduct formation. Key modifications include:
- Catalyst Optimization : Lewis acids (e.g., AlCl₃) or palladium catalysts accelerate alkylation.
- Solvent Recycling : DCM and DMF are recovered via distillation for reuse.
- Process Analytics : In-line FTIR and HPLC monitor reaction progress and purity.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Reaction Time | 8–16 hours | 2–4 hours |
| Purification | Column Chromatography | Crystallization |
| Solvent Consumption | High | Recycled |
Mechanistic Insights and Byproduct Analysis
Sulfonylation Mechanism
The sulfonylation proceeds via a two-stage mechanism:
- Formation of a Sulfonylammonium Intermediate : Methylsulfonyl chloride reacts with 3,4-dimethylaniline to form a charged intermediate.
- Deprotonation and Rearrangement : The intermediate loses HCl, yielding the stable sulfonamide.
Key Byproducts :
- Over-Sulfonylation : Additive formation of disulfonamides (mitigated by stoichiometric control).
- Oxidation Byproducts : Sulfonic acids from solvent impurities (prevented by anhydrous conditions).
Alkylation Mechanism
The alkylation involves:
- Deprotonation : NaH abstracts the sulfonamide’s NH proton, generating a strong nucleophile.
- Nucleophilic Attack : The deprotonated sulfonamide attacks methyl bromoacetate’s α-carbon, displacing bromide.
Key Byproducts :
- Ester Hydrolysis : Formation of carboxylic acid derivatives (avoided by dry conditions).
- Dimerization : Cross-coupled products (suppressed by excess methyl bromoacetate).
Purification and Characterization
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–122°C).
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates alkylation byproducts.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 2.95 (s, 3H, SO₂CH₃), 3.70 (s, 3H, COOCH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O).
Scalability Challenges and Solutions
Catalyst Deactivation
Palladium catalysts in continuous flow systems face deactivation due to sulfur poisoning. Solutions include:
Waste Management
- Bromide Byproducts : Converted to NaBr for disposal.
- Solvent Recovery : >90% DCM and DMF recycled via distillation.
Emerging Synthetic Approaches
Enzymatic Sulfonylation
Recent studies explore lipase-catalyzed sulfonylation in aqueous media, reducing organic solvent use. Yields remain modest (50–60%) but offer environmental benefits.
Photocatalytic Alkylation
Visible-light-driven alkylation using eosin Y as a photocatalyst achieves 65% yield at room temperature, though scalability is unproven.
Q & A
Q. What synthetic methodologies are employed for the preparation of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with glycine derivatives. Key steps include:
- Acylation/alkylation : Reacting 3,4-dimethylaniline with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to form the sulfonamide intermediate .
- Esterification : Coupling the intermediate with methyl glycinate using carbodiimide-based coupling agents .
- Optimization : Parameters such as temperature (20–40°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yield (reported 65–85%) and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 271.33) and fragmentation patterns .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Solubility in DMSO (20–50 mg/mL) makes it suitable for in vitro assays. For aqueous buffers (e.g., PBS), sonication or co-solvents (e.g., 0.1% Tween-80) are used to achieve working concentrations (1–10 µM) .
- Stability tests (24–72 hrs at 4°C/RT) ensure integrity during assays .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Software Tools : SHELXL (for refinement) and WinGX (for data integration) are used to resolve ambiguities in electron density maps. Disordered atoms are modeled with occupancy refinement .
- Validation : R-factors (<0.05) and residual density plots (<0.3 eÅ) confirm accuracy. Comparative analysis with analogs (e.g., 2,4-dimethylphenyl derivatives) identifies steric clashes or torsional mismatches .
Q. What computational strategies predict the compound’s interaction with biological targets like cyclooxygenase (COX)?
- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to COX-2 (PDB: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120, while dimethylphenyl occupies the hydrophobic pocket .
- MD Simulations : GROMACS evaluates stability (RMSD <2 Å over 100 ns) and binding free energy (MM-PBSA: −25 to −30 kcal/mol) .
Q. How does substituent variation (e.g., methoxy vs. methyl groups) influence bioactivity in structure-activity relationship (SAR) studies?
-
Comparative Assays : Anti-inflammatory activity (IC) against COX-2:
Substituent COX-2 IC (µM) Reference 3,4-dimethylphenyl 12.3 ± 1.5 2,4-dimethoxyphenyl 8.7 ± 0.9 - Electron-donating groups (e.g., methoxy) enhance potency by improving target affinity .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Lineweaver-Burk plots (varying substrate concentrations) identify competitive/non-competitive inhibition. For COX-2, K values are derived from Dixon plots .
- Fluorescence Quenching : Tryptophan fluorescence in COX-2 (λ = 280 nm) decreases upon compound binding, indicating conformational changes .
Methodological Considerations
Q. How are statistical analyses applied to resolve discrepancies in biological replicate data?
- ANOVA/Tukey’s Test : Identifies significant differences (p <0.05) between treatment groups. For example, in cytotoxicity assays (MTT), IC variability across replicates is assessed .
- Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomics) to isolate compound-specific effects .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
